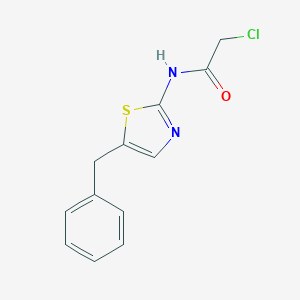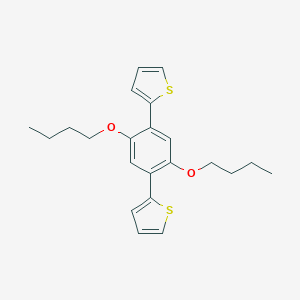
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene is an organic compound that belongs to the class of conjugated polymers. It is composed of a benzene ring substituted with two thienyl groups and two butoxy groups. This compound is of significant interest due to its unique electrochemical and optical properties, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene can be synthesized through a series of organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the thienyl or butoxy groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Applications De Recherche Scientifique
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of conjugated polymers with electrochromic properties.
Medicine: Investigated for use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism by which 2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene exerts its effects is primarily related to its ability to undergo reversible redox reactions. The compound’s electrochemical properties allow it to switch between different oxidation states, which is crucial for its use in electrochromic devices. The molecular targets and pathways involved include the π-conjugated system of the benzene and thienyl rings, which facilitate electron transfer and charge transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2-thienyl)-2,5-difluorobenzene: Similar structure but with fluorine atoms instead of butoxy groups.
1,4-Bis(2-(3,4-ethylenedioxy)thienyl)benzene: Contains ethylenedioxy groups, offering different electrochemical properties.
Uniqueness
2-(2,5-Dibutoxy-4-thiophen-2-ylphenyl)thiophene is unique due to its butoxy substituents, which enhance its solubility and processability compared to other similar compounds. This makes it particularly suitable for applications in flexible electronics and other advanced materials.
Propriétés
Formule moléculaire |
C22H26O2S2 |
|---|---|
Poids moléculaire |
386.6g/mol |
Nom IUPAC |
2-(2,5-dibutoxy-4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C22H26O2S2/c1-3-5-11-23-19-15-18(22-10-8-14-26-22)20(24-12-6-4-2)16-17(19)21-9-7-13-25-21/h7-10,13-16H,3-6,11-12H2,1-2H3 |
Clé InChI |
XPWJCNYDNCJNRV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(=C(C=C1C2=CC=CS2)OCCCC)C3=CC=CS3 |
SMILES canonique |
CCCCOC1=CC(=C(C=C1C2=CC=CS2)OCCCC)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


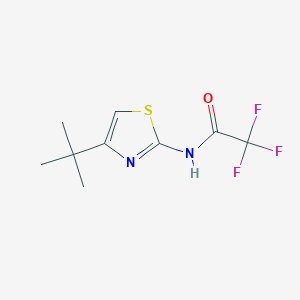

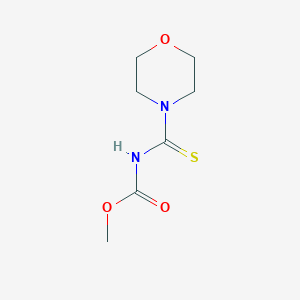
![5-Tert-butyl-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B372285.png)
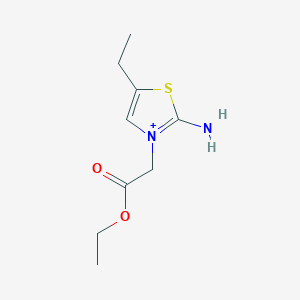
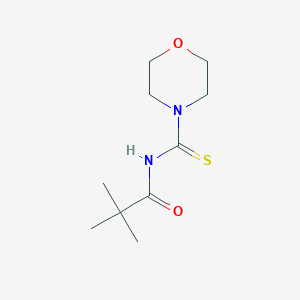

![5-phenyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium](/img/structure/B372298.png)
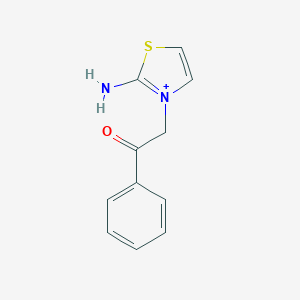
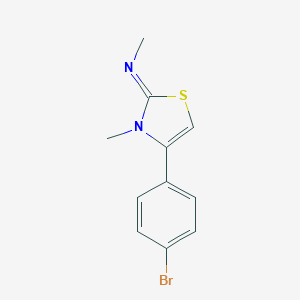
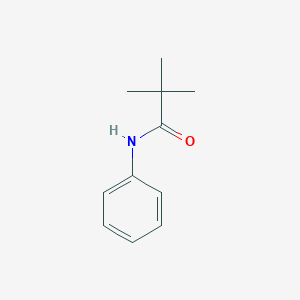
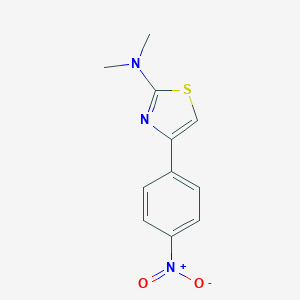
![5-Bromo-6-{4-nitrophenyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B372304.png)
